Isobutyl (Z)-docos-13-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl (Z)-docos-13-enoate is a type of unsaturated fatty acid ester that has been the subject of extensive scientific research in recent years. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mechanism Of Action
The mechanism of action of isobutyl (Z)-docos-13-enoate is complex and has not yet been fully elucidated. However, it is believed that this compound exerts its effects by modulating the activity of various enzymes and signaling pathways in cells. For example, isobutyl (Z)-docos-13-enoate has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This may explain its anti-inflammatory effects.
Biochemical And Physiological Effects
Isobutyl (Z)-docos-13-enoate has a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant effects. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and has been studied for its potential use in the treatment of cancer. Isobutyl (Z)-docos-13-enoate has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been found to have antioxidant effects, which may help to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
Isobutyl (Z)-docos-13-enoate has several advantages for use in lab experiments. For example, this compound is relatively easy to synthesize and purify, and is stable under a range of experimental conditions. Additionally, isobutyl (Z)-docos-13-enoate has been extensively studied, and its mechanism of action and biochemical effects are well-understood. However, there are also some limitations to the use of isobutyl (Z)-docos-13-enoate in lab experiments. For example, this compound may have different effects in different cell types or in vivo, and its effects may be influenced by factors such as dose and duration of exposure.
Future Directions
There are several future directions for research on isobutyl (Z)-docos-13-enoate. One potential area of research is the development of new methods for synthesizing this compound, which may improve its purity or yield. Additionally, further research is needed to fully elucidate the mechanism of action of isobutyl (Z)-docos-13-enoate, and to identify additional targets for this compound. Furthermore, additional studies are needed to determine the safety and efficacy of isobutyl (Z)-docos-13-enoate in vivo, and to evaluate its potential use in the treatment of various diseases. Finally, research is needed to explore the potential applications of isobutyl (Z)-docos-13-enoate in fields such as food science and agriculture.
Synthesis Methods
Isobutyl (Z)-docos-13-enoate can be synthesized using a variety of different methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between the fatty acid and the alcohol. Chemical synthesis involves the use of chemical reagents to produce the ester, while microbial synthesis involves the use of microorganisms to produce the ester.
Scientific Research Applications
Isobutyl (Z)-docos-13-enoate has been the subject of extensive scientific research due to its potential applications in a variety of fields, including medicine, food science, and agriculture. In medicine, this compound has been found to have anti-inflammatory and anti-tumor properties, and has been studied for its potential use in the treatment of cancer and other diseases. In food science, isobutyl (Z)-docos-13-enoate has been studied for its potential use as a food additive, due to its ability to improve the texture and flavor of food products. In agriculture, this compound has been studied for its potential use as a pesticide, due to its ability to inhibit the growth of certain pests.
properties
CAS RN |
19773-50-3 |
---|---|
Product Name |
Isobutyl (Z)-docos-13-enoate |
Molecular Formula |
C26H50O2 |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
2-methylpropyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(27)28-24-25(2)3/h11-12,25H,4-10,13-24H2,1-3H3/b12-11- |
InChI Key |
VTAMRSRSTWWDEQ-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(C)C |
Other CAS RN |
19773-50-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.